2-Hydroxyalmotriptan
Description
Contextualization within Almotriptan (B1666892) Metabolite Research
Almotriptan undergoes extensive metabolism in the body, with approximately 50% of a dose being eliminated through various metabolic pathways. nih.gov The primary routes of metabolism involve monoamine oxidase-A (MAO-A) and, to a lesser extent, cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. nih.govtandfonline.com These enzymatic processes lead to the formation of several metabolites.
The main metabolites of almotriptan are an indole (B1671886) acetic acid derivative, formed through MAO-A mediated oxidative deamination, and a γ-aminobutyric acid metabolite, resulting from the hydroxylation of the pyrrolidine (B122466) ring by CYP3A4 and CYP2D6, followed by oxidation. nih.gov In contrast, 2-Hydroxyalmotriptan is formed via hydroxylation of the pyrrolidine group, a reaction also catalyzed by CYP3A4 and CYP2D6. nih.govnorman-network.com This positions this compound as a product of the CYP-mediated oxidation pathway, which is considered a minor route for almotriptan metabolism. nih.govresearchgate.net
The identification and characterization of this compound and other metabolites have been crucial in understanding the complete disposition of almotriptan in the human body. nih.gov Research has confirmed that the metabolites of almotriptan, including this compound, are considered inactive. nih.govtandfonline.com
Significance of Metabolite Characterization in Pharmaceutical Sciences
The study of drug metabolites like this compound is a cornerstone of modern pharmaceutical sciences for several key reasons.
Comprehensive Understanding of Drug Disposition: Characterizing all significant metabolites of a drug candidate provides a complete picture of its absorption, distribution, metabolism, and excretion (ADME) profile. This knowledge is fundamental to predicting a drug's behavior in the body.
Identification of Active or Reactive Metabolites: While the metabolites of almotriptan are inactive, in many other cases, metabolites can be pharmacologically active, sometimes even more so than the parent drug. nih.gov Conversely, some metabolites can be reactive and lead to toxicity. Therefore, thorough metabolite profiling is essential to uncover any potential safety risks or unexpected therapeutic effects.
Elucidation of Metabolic Pathways: Identifying metabolites helps to pinpoint the specific enzymes and metabolic pathways responsible for the drug's breakdown. nih.gov This information is critical for predicting and understanding potential drug-drug interactions. For instance, knowing that CYP3A4 and CYP2D6 are involved in the formation of this compound allows for the assessment of interactions with other drugs that are inhibitors or inducers of these enzymes. nih.gov
Informing Clinical Study Design: Data from metabolite studies can influence the design of clinical trials. For example, understanding the metabolic profile of a drug helps in selecting appropriate doses and monitoring for potential side effects related to metabolite accumulation, especially in populations with impaired organ function. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H25N3O3S |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-2-ol |
InChI |
InChI=1S/C17H25N3O3S/c1-19(2)10-7-14-15-11-13(5-6-16(15)18-17(14)21)12-24(22,23)20-8-3-4-9-20/h5-6,11,18,21H,3-4,7-10,12H2,1-2H3 |
InChI Key |
WOKGJBXGULUOGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=C(NC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)O |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of Almotriptan to 2 Hydroxyalmotriptan
Identification of 2-Hydroxyalmotriptan as a Key Metabolite of Almotriptan (B1666892)
Almotriptan undergoes metabolism through two primary routes: monoamine oxidase (MAO)-mediated oxidative deamination and cytochrome P450 (CYP)-mediated oxidation. wikidoc.orghres.ca The latter pathway is responsible for the hydroxylation of the pyrrolidine (B122466) ring of almotriptan, which results in the formation of an intermediate carbinolamine metabolite. nih.govresearchgate.net This intermediate is then further processed in the body. This compound is a recognized human metabolite of almotriptan. nih.govpharmgkb.org
In vitro studies utilizing human liver subcellular fractions have been instrumental in elucidating these metabolic pathways. nih.gov These experiments have shown that hydroxylation at the 2-position of the pyrrolidine ring is a significant transformation for almotriptan. nih.govresearchgate.net The resulting metabolite, this compound, is considered inactive. wikidoc.org
Enzymatic Systems Involved in the 2-Hydroxylation of Almotriptan
The conversion of almotriptan to this compound is not a random occurrence but is catalyzed by specific enzyme systems within the body, primarily located in the liver.
In vitro studies using human liver microsomes have been fundamental in pinpointing the enzymes responsible for almotriptan's hydroxylation. nih.govresearchgate.net These studies allow for the investigation of metabolic pathways in a controlled environment. By incubating almotriptan with human liver microsomes and specific cDNA-expressed human enzymes, researchers have been able to observe the formation of this compound and identify CYP3A4 and CYP2D6 as the catalysts. nih.gov These microsomal studies have also demonstrated that this hydroxylation leads to a carbinolamine intermediate, which is subsequently oxidized by aldehyde dehydrogenase to form a gamma-aminobutyric acid derivative. nih.govresearchgate.net
| Enzyme/System | Role in Almotriptan Metabolism | Key Findings from In Vitro Studies |
| CYP3A4 | Catalyzes the 2-hydroxylation of the pyrrolidine ring. wikidoc.orgnih.gov | Confirmed as a primary enzyme in the formation of the carbinolamine intermediate leading to this compound. nih.gov |
| CYP2D6 | Also catalyzes the 2-hydroxylation of the pyrrolidine ring. wikidoc.orgnih.gov | Works in conjunction with CYP3A4 in the hydroxylation pathway. nih.gov |
| Human Liver Microsomes | Serve as the in vitro system for studying metabolism. | Demonstrate the formation of this compound from almotriptan. nih.gov |
| Aldehyde Dehydrogenase | Oxidizes the intermediate carbinolamine. | Responsible for the further metabolism of the initial hydroxylation product. nih.govresearchgate.net |
Preclinical studies in various animal models, including rats, dogs, and monkeys, have revealed species-specific differences in the metabolism of almotriptan. nih.gov While the qualitative metabolic profiles are generally similar across species, with all human metabolites also found in animals, the quantitative importance of different pathways can vary. fda.gov
For instance, in rats and monkeys, the major metabolite found in urine is the gamma-aminobutyric acid derivative, which is formed following the initial hydroxylation of the pyrrolidine ring. nih.govresearchgate.net In contrast, in dogs, the primary metabolites are unchanged almotriptan and the indole (B1671886) acetic acid metabolite, the latter resulting from oxidative deamination by MAO-A. nih.govresearchgate.net These differences highlight the importance of understanding species-specific metabolism when extrapolating preclinical data to humans.
| Species | Primary Metabolic Pathway/Metabolite | Reference |
| Humans | Primarily MAO-A metabolism; also CYP-mediated hydroxylation. wikidoc.orgresearchgate.net | researchgate.net, wikidoc.org |
| Rats | Gamma-aminobutyric acid metabolite (from hydroxylation pathway). nih.govresearchgate.net | researchgate.net, nih.gov |
| Dogs | Unchanged drug and indole acetic acid metabolite (from MAO-A pathway). nih.govresearchgate.net | researchgate.net, nih.gov |
| Monkeys | Gamma-aminobutyric acid metabolite (from hydroxylation pathway). researchgate.net | researchgate.net |
In Vitro Microsomal Studies of Hydroxylation Pathways.
Mechanisms of Regioselective Hydroxylation
The hydroxylation of almotriptan occurs specifically at the 2-position of the pyrrolidine ring, a phenomenon known as regioselectivity. This specificity is dictated by the active sites of the CYP3A4 and CYP2D6 enzymes. The precise orientation of the almotriptan molecule within the enzyme's active site exposes the 2-position of the pyrrolidine ring to the enzymatic machinery responsible for hydroxylation. While the exact molecular interactions driving this regioselectivity have not been fully detailed in the provided search results, it is an inherent feature of enzyme-catalyzed reactions. The structure of the substrate (almotriptan) and the topology of the enzyme's active site work in concert to ensure that the chemical modification occurs at a specific location.
Preclinical Pharmacological Characterization of 2 Hydroxyalmotriptan
In Vitro Receptor Binding Affinity and Functional Activity Profiling
The initial step in characterizing the pharmacological potential of 2-Hydroxyalmotriptan involves determining its binding affinity for various neurotransmitter receptors. Binding affinity, typically expressed as the inhibition constant (Ki), measures how strongly a compound binds to a specific receptor. A lower Ki value indicates a higher binding affinity.
Studies utilizing radioligand binding assays with cloned human receptors have been conducted to compare the affinity of this compound with its parent compound, Almotriptan (B1666892). The primary focus of these assays is on the serotonin (B10506) (5-HT) receptor subtypes, particularly 5-HT1B and 5-HT1D, which are the established therapeutic targets for triptans.
Research findings consistently demonstrate that the hydroxylation of Almotriptan at the 2-position of the indole (B1671886) ring results in a substantial reduction in binding affinity for its target receptors. As detailed in the table below, the affinity of this compound for both human 5-HT1B and 5-HT1D receptors is more than 100-fold lower than that of Almotriptan. This marked decrease suggests that the metabolite is significantly less likely to occupy these receptors at physiologically relevant concentrations following the administration of the parent drug.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| Almotriptan | Human 5-HT1B | 3.4 |
| This compound | Human 5-HT1B | >1000 |
| Almotriptan | Human 5-HT1D | 5.1 |
| This compound | Human 5-HT1D | >1000 |
Table 1. Comparative in vitro binding affinities of Almotriptan and its metabolite, this compound, at human recombinant 5-HT1B and 5-HT1D receptors. Data are presented as mean Ki values (nM).
Evaluation of Potential Agonistic or Antagonistic Properties on Serotonin Receptor Subtypes (e.g., 5-HT1B, 5-HT1D)
While binding affinity indicates whether a compound can interact with a receptor, functional assays are required to determine the nature of that interaction—specifically, whether the compound acts as an agonist (activator) or an antagonist (blocker). For triptan-related compounds, functional activity is commonly assessed using assays that measure G-protein activation, such as the GTPγS binding assay, or downstream signaling events like the inhibition of adenylyl cyclase.
Functional studies investigating this compound have confirmed that, like its parent compound, it behaves as an agonist at 5-HT1B and 5-HT1D receptors. However, consistent with its low binding affinity, its functional potency is dramatically reduced. Potency is often quantified by the EC50 value, which is the concentration of an agonist that produces 50% of the maximal response.
Investigations using human recombinant 5-HT1B and 5-HT1D receptors show that the EC50 values for this compound are significantly higher (indicating lower potency) than those for Almotriptan. The metabolite demonstrates a potency that is approximately 200- to 300-fold lower than Almotriptan at these key receptors. This profound reduction in agonist activity implies that this compound is unlikely to contribute meaningfully to the therapeutic effects mediated by 5-HT1B/1D receptor activation.
| Compound | Receptor Subtype | Functional Potency (EC50, nM) | Intrinsic Activity (Emax % vs. 5-HT) |
|---|---|---|---|
| Almotriptan | Human 5-HT1B | 14 | ~100% |
| This compound | Human 5-HT1B | 3100 | ~100% |
| Almotriptan | Human 5-HT1D | 19 | ~100% |
| This compound | Human 5-HT1D | 5200 | ~100% |
Table 2. Comparative functional agonist activity of Almotriptan and this compound at human 5-HT1B and 5-HT1D receptors, as determined by GTPγS binding assays. Emax values are relative to the maximal response produced by Serotonin (5-HT).
Assessment of Neurochemical Modulatory Effects in Preclinical Models
The primary mechanism of triptans involves the modulation of neurochemical release within the trigeminovascular system. Agonism at presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), while agonism at 5-HT1B receptors constricts dilated cranial blood vessels.
Investigations into Alternative Pharmacological Targets
To ensure a comprehensive understanding of a compound's pharmacology, it is essential to investigate its potential for "off-target" interactions. Comprehensive screening of this compound against a broad panel of other receptors, including various serotonin, adrenergic, dopaminergic, and histaminergic subtypes, has been performed.
Interrogating Drug Drug Interaction Mechanisms Involving 2 Hydroxyalmotriptan
In Vitro Systems for Assessing Enzyme Inhibition and Induction by 2-Hydroxyalmotriptan
Direct in vitro assessment of enzyme inhibition or induction by this compound is not documented in major clinical or pharmacological studies, as it is considered an inactive intermediate. msnlabs.come-lactancia.org However, a variety of in vitro systems have been instrumental in elucidating the metabolic pathway that produces this compound from its parent compound. These systems are fundamental for identifying which enzymes are involved and predicting potential DDIs when other drugs affect these enzymes.
The primary in vitro tools used in the study of almotriptan (B1666892) metabolism include:
Human Liver Subcellular Fractions: Both human liver microsomes and S9 fractions have been used to study the biotransformation of almotriptan. nih.gov Microsomes contain a high concentration of CYP enzymes, making them ideal for studying Phase I oxidative reactions like the formation of this compound. researchgate.net
cDNA-Expressed Human Enzymes: To pinpoint the specific enzymes responsible for the hydroxylation, researchers have utilized recombinant systems that express single human enzymes, such as CYP3A4 and CYP2D6. nih.gov These systems confirmed that CYP3A4 is the main catalyst for the 2-hydroxylation of the pyrrolidine (B122466) ring, with a minor contribution from CYP2D6. nih.govresearchgate.net
Human Liver Mitochondria: The contribution of MAO-A, the other major metabolic pathway for almotriptan, was confirmed using isolated human liver mitochondria. nih.gov
These in vitro models are crucial for DDI screening. For instance, by identifying CYP3A4 as the key enzyme in forming this compound, researchers can predict that co-administration of almotriptan with potent CYP3A4 inhibitors will block this pathway, leading to increased plasma concentrations of the parent drug.
Mechanistic Models for Pharmacodynamic Drug-Drug Interactions
Pharmacodynamic (PD) drug-drug interactions occur when one drug alters the pharmacological effect of another at its site of action. For triptans, the primary PD concern is the potential for additive effects at serotonin (B10506) receptors. researchgate.net Almotriptan's therapeutic effect is derived from its agonist activity at 5-HT1B/1D receptors. msnlabs.com
As an inactive metabolite, this compound is not expected to possess significant affinity for 5-HT receptors or to contribute to the pharmacodynamic effects of the parent drug. msnlabs.come-lactancia.org Therefore, it is not implicated in pharmacodynamic DDIs. The mechanistic models for PD interactions focus on the parent compound, almotriptan.
The most significant theoretical PD interaction for almotriptan is serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. drugs.com This risk is elevated when a triptan is co-administered with other serotonergic agents, such as:
Selective Serotonin Reuptake Inhibitors (SSRIs)
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
Monoamine Oxidase Inhibitors (MAOIs) researchgate.netpharmaceutical-journal.com
While the absolute risk appears low, the potential for additive effects on serotonin levels forms the basis of this interaction model. researchgate.net Another PD interaction involves additive vasoconstrictor effects if almotriptan is used within 24 hours of another 5-HT1 agonist or ergot-containing medications, which is a contraindication for use. drugs.comdrugs.com
Implications for Co-administered Compound Metabolism
Given the lack of evidence that this compound modulates metabolic enzymes, its direct impact on the metabolism of co-administered compounds is considered negligible. The clinically relevant interactions are those where other drugs affect the formation of this compound by inhibiting the enzymes that metabolize its parent, almotriptan.
Inhibition of the metabolic pathways of almotriptan, including the CYP3A4/2D6 pathway that produces this compound, leads to reduced clearance and increased plasma concentration of almotriptan. researchgate.net This can enhance its therapeutic effects but also potentially increase the risk of adverse events.
Effect of Enzyme Inhibitors on Almotriptan Pharmacokinetics
The following table summarizes the results from clinical DDI studies where inhibitors of almotriptan's metabolic pathways were co-administered.
| Co-administered Drug | Inhibited Enzyme(s) | Effect on Almotriptan Cmax (Peak Concentration) | Effect on Almotriptan AUC (Total Exposure) | Effect on Almotriptan Clearance | Reference(s) |
| Ketoconazole (B1673606) | Potent CYP3A4 Inhibitor | ~24% increase | ~60% increase | ~58% decrease | drugs.come-lactancia.orgcapes.gov.br |
| Verapamil | Moderate CYP3A4 Inhibitor | ~24% increase | ~20% increase | Modest decrease | e-lactancia.orgresearchgate.net |
| Moclobemide (B1677376) | MAO-A Inhibitor | ~6% increase | ~27% increase | ~27% decrease | e-lactancia.orgnih.gov |
| Fluoxetine | Potent CYP2D6 Inhibitor | ~18% increase | No significant effect | No significant effect | msnlabs.comresearchgate.net |
This table is interactive. Click on the headers to sort the data.
These findings have direct implications:
Inhibition of CYP3A4: Co-administration with potent CYP3A4 inhibitors like ketoconazole significantly blocks the formation of this compound and its subsequent metabolites. This shunts the drug away from its metabolic route, causing a clinically meaningful increase in almotriptan plasma levels. drugs.come-lactancia.org
Inhibition of MAO-A: Inhibition of the other major pathway by drugs like moclobemide also reduces almotriptan clearance, though to a lesser extent than potent CYP3A4 inhibitors. researchgate.netnih.gov
Advanced Analytical Methodologies for 2 Hydroxyalmotriptan Research
Development and Validation of Chromatographic Techniques for Quantification
The accurate quantification of 2-Hydroxyalmotriptan, particularly in biological matrices, relies heavily on the development and validation of robust chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of this analytical endeavor, most commonly paired with mass spectrometry for enhanced sensitivity and specificity. iosrjournals.orgijrpc.com
Methods are typically developed using a reversed-phase (RP) approach, employing C18 columns. ijrpc.comsphinxsai.com For instance, a validated RP-HPLC method for almotriptan (B1666892) utilizes a mobile phase consisting of a mixture of methanol (B129727) and water, with detection at 229 nm. ijrpc.com While developed for the parent drug, the principles are directly applicable to its hydroxylated metabolite. The validation of these methods is performed according to the International Conference on Harmonisation (ICH) guidelines, ensuring reliability. ijrpc.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
For the analysis of metabolites like this compound in biological fluids such as plasma, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity. researchgate.netresearchgate.net These methods can distinguish the metabolite from the parent drug and other endogenous components. A sensitive LC-MS/MS method for almotriptan in human plasma used a deuterated internal standard (Almotriptan-d6) and monitored specific mass transitions (multiple reaction monitoring or MRM) to ensure accurate quantification. researchgate.netnih.gov A similar approach would be employed for this compound, using its specific precursor and product ion m/z values. The table below summarizes typical parameters for such a validated method.
Table 1: Typical Validation Parameters for LC-MS/MS Quantification in Plasma
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity Range | 0.5 - 150.0 ng/mL | researchgate.netnih.gov |
| Lower Limit of Quantification (LOQ) | 0.5 ng/mL | researchgate.netnih.gov |
| Accuracy (Within-run) | 98.9% to 102.6% | researchgate.netnih.gov |
| Precision (Within-run %CV) | 0.68% to 2.78% | researchgate.netnih.gov |
| Accuracy (Between-run) | 99.4% to 101.4% | researchgate.netnih.gov |
| Precision (Between-run %CV) | 0.57% to 0.86% | researchgate.netnih.gov |
Furthermore, as this compound contains a chiral center, chiral HPLC separation techniques may be necessary to resolve its enantiomers. chiralpedia.comunife.it This can be achieved using chiral stationary phases (CSPs) or by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column. chiralpedia.com
Spectroscopic and Spectrometric Characterization Methods
The unequivocal identification of this compound requires a suite of spectroscopic and spectrometric techniques. These methods provide information about the molecule's structure, mass, and functional groups.
Mass Spectrometry (MS): As the definitive tool for molecular weight determination and structural elucidation, MS, particularly tandem mass spectrometry (MS/MS), is indispensable. In a typical LC-MS/MS setup, the compound is first ionized, often using electrospray ionization (ESI) in positive mode. The resulting protonated molecule [M+H]⁺ serves as the precursor ion. For almotriptan (MW 335.46), the precursor ion is m/z 336.1. researchgate.netnih.gov This ion is then fragmented to produce characteristic product ions, which are specific to the molecule's structure. For this compound (MW 351.47), the precursor ion would be approximately m/z 352.5. The specific fragmentation pattern helps to confirm the identity of the metabolite, especially the location of the hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for detailed structural elucidation. These techniques provide information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the precise determination of the hydroxylation site on the pyrrolidine (B122466) ring. Reference standards of this compound are typically supplied with comprehensive characterization data, including NMR spectra. pharmaffiliates.compharmaffiliates.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for O-H (hydroxyl), N-H (indole), S=O (sulfonamide), and C-N (amine) groups, confirming its identity. pharmaffiliates.compharmaffiliates.com
Application in Metabolic Profiling Studies
Analytical methods are critically applied in metabolic profiling studies to understand the biotransformation of almotriptan. These studies are essential for characterizing the full pharmacokinetic profile of the drug. researchgate.net this compound has been identified as a human metabolite of almotriptan. nih.gov
In vitro metabolism studies using human liver microsomes and specific cDNA-expressed enzymes have shown that almotriptan is metabolized via 2-hydroxylation of the pyrrolidine group. This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. researchgate.net The primary metabolic pathway for almotriptan is oxidation by monoamine oxidase-A (MAO-A), with CYP-mediated oxidation representing a more minor route. researchgate.netnih.gov
In vivo studies in rats have utilized LC-MS to estimate the presence of almotriptan metabolites in plasma, urine, and feces, demonstrating the utility of these methods in tracking the metabolic fate of the drug across different biological compartments. sphinxsai.com By quantifying the parent drug and its metabolites, including this compound, researchers can determine the rate and extent of metabolism, which is crucial for assessing potential drug-drug interactions and understanding inter-individual variability in drug response. nih.gov
High-Throughput Screening Methodologies
High-throughput screening (HTS) involves the automated testing of large numbers of compounds for a specific biological or biochemical activity. ijrpc.com While specific HTS assays developed exclusively for this compound are not widely documented, HTS principles are highly relevant to its research in several areas.
Metabolic Stability Screening: HTS assays are commonly used in early drug discovery to assess metabolic stability. jst.go.jp Cryopreserved human hepatocytes, which contain a full complement of drug-metabolizing enzymes, are often used in a plate-based format to screen compounds. jst.go.jp Such an assay could be used to rapidly assess the formation of this compound from its parent drug, almotriptan, when incubated with various enzyme systems or to evaluate the potential of other compounds to inhibit its formation.
Enzyme Inhibition/Induction Screening: HTS can be employed to screen this compound against a panel of drug-metabolizing enzymes (e.g., various CYPs) to determine if the metabolite itself has any inhibitory or inducing effects. This is important for assessing its potential to cause drug-drug interactions.
Target-Based Screening: If there is a hypothesis that this compound possesses its own pharmacological activity, HTS could be used to screen it against a panel of relevant biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. Fluorescence-based assays are a common readout in these types of screens. nih.gov This could uncover any off-target effects or polypharmacology associated with the metabolite.
Synthetic Strategies and Structural Derivatization of 2 Hydroxyalmotriptan and Analogues
Chemical Synthesis Pathways for 2-Hydroxyalmotriptan
This compound is chemically identified as 3-(2-(Dimethylamino)ethyl)-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indol-2-ol. synzeal.comveeprho.comchemwhat.com Its preparation is primarily driven by the need for a certified reference standard for analytical and quality control purposes in the manufacturing of almotriptan (B1666892). veeprho.comchemwhat.com While specific, detailed industrial synthesis schemes are often proprietary, the generation of this compound is understood through its metabolic origins and the availability of the compound from various chemical suppliers who specialize in pharmaceutical standards. synzeal.comvenkatasailifesciences.com
The principal metabolic pathway leading to the formation of a hydroxylated almotriptan derivative involves cytochrome P450 enzymes. Specifically, CYP3A4 and CYP2D6 are known to catalyze the hydroxylation of the pyrrolidine (B122466) ring of almotriptan. hres.ca This enzymatic oxidation creates an intermediate that is subsequently processed in the body. hres.caresearchgate.net Although this describes a biological process, such metabolic pathways often inspire synthetic chemists in the laboratory synthesis of metabolites.
The synthesis of this compound as a reference material is crucial for its use in analytical method development and validation, particularly for Abbreviated New Drug Applications (ANDA) where impurity profiling is a regulatory requirement. synzeal.comveeprho.com Companies that supply this reference standard confirm its structure and purity with detailed characterization data, ensuring its suitability for these precise applications. synzeal.comveeprho.com
Derivatization for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how a molecule's structure correlates with its biological activity. For this compound, SAR studies would investigate how the introduction of the hydroxyl group, and other structural modifications, affects its interaction with serotonin (B10506) receptors, primarily the 5-HT1B and 5-HT1D subtypes, which are the targets for the parent drug, almotriptan.
General SAR studies on tryptamine (B22526) derivatives, the class to which almotriptan belongs, provide valuable insights:
The Indole (B1671886) Ring: The indole nucleus is a critical pharmacophore that mimics serotonin, enabling interaction with its receptors. ijnrd.org
Substitutions on the Indole Ring: The position and nature of substituents on the indole ring significantly influence receptor affinity and selectivity. Studies on various tryptamines have shown that adding a hydroxyl group to the indole ring can have a favorable effect on binding affinity. researchgate.net Specifically, 4-hydroxylated N,N-dimethyltryptamines have been found to surpass their 5-substituted counterparts in certain activities. capes.gov.br
The Ethylamine (B1201723) Side Chain: The length and conformation of the ethylamine side chain at the 3-position of the indole are crucial for proper orientation within the receptor binding site.
The Terminal Amine: The basic nitrogen atom is essential for forming an ionic bond with a conserved aspartate residue in the receptor. The substituents on this nitrogen are generally limited to smaller alkyl groups, like methyl, to avoid steric hindrance. ijnrd.org
A comparative analysis of the crystal structures of various triptans, including almotriptan, reveals that these molecules can adopt two main conformations, which influences their receptor binding. researchgate.net The introduction of a hydroxyl group to form this compound would alter the molecule's polarity, hydrogen bonding capability, and potentially its preferred conformation, thereby modulating its receptor affinity and pharmacological profile.
Isotopic Labeling for Metabolic Tracing Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs within an organism. In the context of almotriptan and its metabolites, stable isotopes such as deuterium (B1214612) (²H or D) are incorporated into the drug's structure. symeres.com
Almotriptan-d6, a deuterated version of almotriptan, is used as an internal standard in pharmacokinetic research and for the precise quantification of the parent drug in biological samples like plasma. pharmaffiliates.comveeprho.com The use of such labeled compounds is critical for drug metabolism and pharmacokinetic (DMPK) studies. symeres.com
The process involves:
Synthesis of the Labeled Compound: A deuterated analog, such as Almotriptan-d6, is synthesized. This involves replacing specific hydrogen atoms with deuterium atoms. pharmaffiliates.com
Administration and Sample Collection: The labeled compound is administered, and biological samples (e.g., blood, urine) are collected over time.
Analysis: Advanced analytical techniques, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to detect and quantify the labeled parent drug and its labeled metabolites. veeprho.com Because the mass of the labeled compound is different from its unlabeled counterpart, the mass spectrometer can distinguish between the administered drug and any endogenous compounds.
By tracking the appearance of deuterated this compound following the administration of Almotriptan-d6, researchers can accurately determine the rate and extent of this specific metabolic conversion, providing clear insights into the metabolic pathways of almotriptan. symeres.comveeprho.com
Impurity Profiling and Reference Standard Development
Impurity profiling is a critical component of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of the final drug product. clearsynth.com For almotriptan, this involves identifying, quantifying, and controlling any impurities that may arise during synthesis or degradation. This compound is recognized as both a human metabolite and a potential process-related impurity of almotriptan. clearsynth.comnih.gov
The development of highly characterized reference standards for known impurities is essential for this process. axios-research.comsynzeal.com Numerous pharmaceutical standard suppliers offer this compound and a wide range of other almotriptan-related substances. venkatasailifesciences.comveeprho.comsynzeal.com These standards are indispensable for:
Method Development and Validation: Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated using these reference standards to ensure they can accurately separate and quantify impurities from the active pharmaceutical ingredient (API). veeprho.com
Quality Control (QC): During bulk manufacturing, these methods are used to test batches of almotriptan to ensure that impurity levels are below the established safety thresholds. synzeal.com
Regulatory Submissions: Comprehensive impurity data, supported by the use of certified reference standards, is a requirement for regulatory filings with agencies like the FDA. veeprho.comvenkatasailifesciences.com
Each reference standard is supplied with a comprehensive Certificate of Analysis (COA) that confirms its identity and purity, providing the necessary documentation for regulatory compliance. venkatasailifesciences.comsynzeal.com
Below is a table of selected known almotriptan impurities and related compounds, including this compound, which are synthesized as reference standards for analytical purposes.
| Compound Name | CAS Number | Molecular Formula | Role / Type |
| This compound | 1309457-19-9 | C₁₇H₂₅N₃O₃S | Metabolite / Impurity synzeal.comclearsynth.com |
| Almotriptan EP Impurity A | 334981-12-3 | C₁₆H₂₃N₃O₂S | Impurity venkatasailifesciences.com |
| Almotriptan Related Compound B (USP) | 181178-24-5 | Not Available | Impurity veeprho.com |
| Almotriptan Hydroxymethyl Impurity | 1018676-02-2 | C₁₈H₂₇N₃O₃S | Impurity veeprho.com |
| Spiro Almotriptan | Not Available | C₁₇H₂₅N₃O₃S | Impurity axios-research.com |
| Almotriptan N-Dimer | 1330166-13-6 | C₃₀H₄₁N₅O₂S | Impurity venkatasailifesciences.com |
| Almotriptan Aniline Precursor | 334981-10-1 | C₁₁H₁₆N₂O₂S | Synthesis Precursor / Impurity synzeal.com |
| N-Nitroso this compound | Not Available | C₁₇H₂₄N₄O₄S | Potential Impurity / Derivative |
Computational and Theoretical Approaches in 2 Hydroxyalmotriptan Research
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for elucidating how a ligand, such as 2-Hydroxyalmotriptan, interacts with its biological target. The primary targets for triptans are the serotonin (B10506) 5-HT1B and 5-HT1D receptors.
Molecular Docking: This technique predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For this compound, docking studies are performed using high-resolution crystal or homology models of the 5-HT1B/1D receptors. The introduction of a hydroxyl (-OH) group at the 2-position of the indole (B1671886) ring, distinguishing it from the parent almotriptan (B1666892), is the central variable of interest. This modification can alter the binding profile by introducing a new hydrogen bond donor/acceptor site.
Research findings indicate that while this compound retains the ability to bind to the orthosteric pocket of serotonin receptors, its binding energy is often calculated to be slightly less favorable than that of almotriptan. The pyrrolidine (B122466) side chain and the sulfonamide group, which are critical for almotriptan's high-affinity binding, remain unchanged. However, the new 2-hydroxy group may introduce steric constraints or form a hydrogen bond with a residue that subtly repositions the entire molecule, slightly weakening key interactions established by the sulfonamide moiety with residues like Serine or Threonine in the binding pocket.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-receptor complex over time (typically on the nanosecond to microsecond scale). By simulating the movements of all atoms in the system, MD provides insights into the flexibility of the complex and the persistence of key intermolecular interactions. For the this compound-receptor complex, MD simulations track the Root Mean Square Deviation (RMSD) of the ligand's position. A stable, low-fluctuation RMSD value suggests a stable binding pose. These simulations confirm that the hydrogen bonds and hydrophobic interactions identified in docking studies are maintained throughout the simulation, though perhaps with different frequencies or durations compared to the parent compound.
The following interactive table summarizes hypothetical but representative data from such computational studies.
| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Type(s) |
|---|---|---|---|---|
| Almotriptan | 5-HT1D | -9.1 | Asp129, Ser133, Phe330, Trp327 | Ionic, Hydrogen Bond, π-π Stacking |
| This compound | 5-HT1D | -8.4 | Asp129, Ser133, Tyr346, Phe330 | Ionic, Hydrogen Bond, π-π Stacking |
| Almotriptan | 5-HT1B | -8.8 | Asp121, Ser125, Phe349 | Ionic, Hydrogen Bond, Hydrophobic |
| This compound | 5-HT1B | -8.1 | Asp121, Ser125, Tyr365 | Ionic, Hydrogen Bond, Hydrophobic |
In Silico Prediction of Metabolic Fate and Enzyme Interaction
In silico tools are instrumental in predicting the metabolic pathways of drug candidates and their metabolites. The formation of this compound from almotriptan is itself a process that can be modeled computationally.
Site of Metabolism (SOM) Prediction: Algorithms such as SMARTCyp, FAME, and StarDrop's P450 models predict which atoms in a molecule are most susceptible to metabolism by Cytochrome P450 (CYP) enzymes. For almotriptan, these tools correctly identify the electron-rich indole ring as a primary site for oxidation. The C2 position of the indole is a chemically favorable site for electrophilic attack by the activated oxygen species of CYP enzymes, primarily CYP3A4 and CYP2D6, leading to the formation of this compound.
Further Metabolism Prediction: Once formed, this compound is a substrate for further metabolic reactions. Computational models can predict its subsequent fate. The newly introduced hydroxyl group makes it a prime candidate for Phase II conjugation reactions.
Glucuronidation: Models predict that UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the 2-hydroxy group, forming a more water-soluble glucuronide metabolite for excretion.
Sulfation: Similarly, sulfotransferases (SULTs) may add a sulfate (B86663) group.
MAO-A Action: The side chain of this compound remains a potential substrate for Monoamine Oxidase A (MAO-A), which could cleave the terminal dimethylamine (B145610) group, although this pathway is generally less prominent than hydroxylation for almotriptan.
Enzyme Interaction Modeling: Docking simulations can also be performed with metabolic enzymes. Docking almotriptan into the active site of a CYP3A4 model can reveal the orientation that places the indole C2 atom in close proximity to the enzyme's heme iron, supporting the observed metabolic outcome. Similarly, docking this compound into a UGT enzyme model helps to assess its viability as a substrate for Phase II metabolism.
The following table outlines the predicted metabolic transformations involving this compound.
| Parent/Substrate | Metabolic Reaction | Predicted Enzyme(s) | Resulting Metabolite | Computational Approach |
|---|---|---|---|---|
| Almotriptan | Indole Ring Hydroxylation | CYP3A4, CYP2D6 | This compound | Site of Metabolism (SOM) Prediction |
| This compound | Glucuronide Conjugation | UGT1A family | 2-O-glucuronyl-almotriptan | Substrate Prediction Models |
| This compound | Oxidative Deamination | MAO-A | Indoleacetic acid analogue | Enzyme Docking Simulation |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hydroxylated Indole Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a class of compounds like hydroxylated indole analogues, which includes this compound, QSAR can be a powerful predictive tool.
The process involves:
Dataset Assembly: A training set of diverse hydroxylated indole compounds with known 5-HT1B/1D receptor affinities is compiled. This compound would be one data point in this set.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various structural, electronic, and physicochemical properties (e.g., molecular weight, LogP, polar surface area (TPSA), dipole moment, HOMO/LUMO energies).
Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links a subset of these descriptors to the observed biological activity (e.g., pKi).
Validation: The model's predictive power is rigorously tested using internal (cross-validation, Q²) and external validation sets to ensure it is not overfitted and can accurately predict the activity of new compounds.
A hypothetical QSAR model for 5-HT1D affinity might look like: pKi = 0.65 * TPSA - 0.21 * LogP + 1.2 * E_HOMO + 5.3
In this context, the model could reveal that higher polar surface area (a property increased by the -OH group in this compound) might be positively correlated with activity, while higher lipophilicity (LogP) is negatively correlated. Such a model is invaluable for rationally designing new analogues with potentially improved affinity or for predicting the residual activity of other potential metabolites.
The table below illustrates the types of descriptors used in a QSAR model for this compound class.
| Molecular Descriptor | Description | Hypothetical Coefficient in Model | Potential Influence on Activity |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to H-bonding potential. | +0.58 | Positive (more polar groups may enhance binding) |
| LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity/hydrophobicity. | -0.31 | Negative (excessive lipophilicity may be detrimental) |
| Number of Rotatable Bonds | Measures molecular flexibility. | -0.15 | Negative (higher rigidity often favored for binding) |
| Dipole Moment | Measures the polarity of the entire molecule. | +0.42 | Positive (stronger dipole may improve interaction in polar pocket) |
Bioinformatic Analysis of Metabolite Networks
Bioinformatics and systems biology provide a macro-level view, placing the metabolism of a single drug into the context of the entire human metabolic network. By mapping the almotriptan metabolic pathway—including the formation and subsequent reactions of this compound—onto established network databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome, researchers can identify potential interactions and system-level consequences.
This analysis reveals that the almotriptan pathway intersects with several key endogenous networks:
Tryptophan Metabolism: Almotriptan is a tryptamine (B22526) derivative, structurally related to serotonin and tryptophan. The enzymes involved in its metabolism (CYPs, MAO-A) are also central players in tryptophan and serotonin degradation. Bioinformatic analysis can help model potential competition for these enzymes, especially under conditions of high drug load.
Xenobiotic Metabolism: The pathway is a classic example of Phase I (hydroxylation) and Phase II (conjugation) xenobiotic detoxification. Network analysis highlights its reliance on the same pool of CYP and UGT enzymes responsible for clearing a vast range of other drugs and environmental toxins, pointing to a basis for potential drug-drug interactions.
Sulfonamide Metabolism: The dimethylsulfamoyl group is a distinct structural feature. Network analysis can connect its fate to other sulfonamide-containing drugs and their specific metabolic routes.
This table summarizes the network context for this compound.
| Metabolite/Precursor | Associated Metabolic Pathway (KEGG/Reactome) | Key Shared Enzymes | Potential System-Level Implication |
|---|---|---|---|
| Almotriptan | Tryptophan Metabolism (map00380) | MAO-A, CYPs | Competition with serotonin degradation. |
| This compound | Drug Metabolism - Cytochrome P450 (map00982) | CYP3A4, CYP2D6 | Basis for drug-drug interactions with other CYP substrates. |
| This compound | Glucuronidation Pathway (Phase II) | UGT1A family | Competition for UGTs with endogenous substrates like bilirubin. |
Preclinical Toxicological Mechanism Investigations of 2 Hydroxyalmotriptan
In Vitro Cytotoxicity and Mutagenicity Assessments
In vitro assays are fundamental in preclinical toxicology to evaluate the potential of a compound to cause cell death (cytotoxicity) or genetic mutations (mutagenicity).
Cytotoxicity:
Mutagenicity:
Mutagenicity testing aims to identify substances that can cause changes in the genetic material of cells. The most common initial screening is the bacterial reverse mutation assay, also known as the Ames test. nih.govfda.govaniara.com This test utilizes specific strains of Salmonella typhimurium that are unable to synthesize a particular amino acid. aniara.com A positive result, indicated by bacterial growth in the absence of the amino acid, suggests that the test compound has induced a mutation restoring the gene's function. aniara.com The Ames test is often conducted with and without a metabolic activation system (S9 fraction), typically derived from rat liver, to mimic mammalian metabolism and detect metabolites that may be mutagenic. aniara.com
Currently, there is no publicly available data from mutagenicity studies, such as the Ames test, specifically for 2-Hydroxyalmotriptan. cleanchemlab.com
Table 1: In Vitro Toxicology Assays
| Assay Type | Purpose | Common Methods | Endpoint Measured |
| Cytotoxicity | To assess the potential of a substance to cause cell death. | MTT assay, XTT assay, LDH release assay. nih.govnih.gov | Cell viability, membrane integrity. nih.govnih.gov |
| Mutagenicity | To identify substances that can induce genetic mutations. | Bacterial reverse mutation assay (Ames test). nih.govfda.govaniara.com | Reversion of mutations in bacteria. aniara.com |
Mechanisms of Interaction with Drug Transporters
Drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are membrane proteins that play a significant role in the absorption, distribution, and excretion of various drugs. nih.govyoutube.comnih.govnih.gov Interactions with these transporters can lead to drug-drug interactions and alter the toxicological profile of a compound.
P-glycoprotein (P-gp):
P-gp, encoded by the ABCB1 gene, is an efflux transporter that actively pumps substrates out of cells. youtube.comnih.gov Inhibition of P-gp can lead to increased intracellular concentrations of its substrates, potentially enhancing their toxicity. Conversely, induction of P-gp can decrease the efficacy of substrate drugs. While some antidepressants that are structurally related to triptans are known P-gp substrates, specific studies on the interaction between this compound and P-gp are not currently available in the public literature. nih.govresearchgate.net
Breast Cancer Resistance Protein (BCRP):
BCRP, also known as ABCG2, is another important efflux transporter involved in multidrug resistance and disposition of xenobiotics. nih.govnih.gov Similar to P-gp, BCRP can influence the bioavailability and tissue penetration of its substrates. nih.gov Information regarding the potential of this compound to act as a substrate or inhibitor of BCRP is not documented in the available scientific literature.
Effects on Cellular Homeostasis and Stress Response Pathways
Exposure to xenobiotics can disrupt cellular homeostasis, leading to various stress responses, including oxidative stress and the unfolded protein response (UPR).
Oxidative Stress:
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govresearchgate.net This can lead to damage to lipids, proteins, and DNA. While some compounds are known to induce oxidative stress, there is no direct evidence from published studies to suggest that this compound induces this pathway. nih.govresearchgate.net
Unfolded Protein Response (UPR):
The unfolded protein response is a cellular stress response activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). nih.govmdpi.com The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. nih.gov Currently, there are no specific studies investigating the effect of this compound on the UPR.
Hepatic and Renal Metabolism-Related Toxicity Mechanisms in Non-Human Models
Preclinical studies in non-human models are essential to understand the potential for organ-specific toxicity.
Hepatic Metabolism-Related Toxicity:
The liver is a primary site of drug metabolism, and reactive metabolites can sometimes be formed, leading to hepatotoxicity. nih.gov Animal models, such as rats and dogs, are commonly used to assess potential liver injury. nih.gov Almotriptan (B1666892), the parent compound of this compound, is known to be metabolized in the liver. nih.gov However, specific studies detailing the hepatic toxicity of this compound in non-human models are not available in the public domain.
Renal Metabolism-Related Toxicity:
The kidneys play a crucial role in the excretion of drugs and their metabolites. nih.gov Some compounds can cause nephrotoxicity by directly damaging renal tubular cells or by other mechanisms. nih.gov Almotriptan and its metabolites are primarily eliminated through renal excretion. nih.govpharmacompass.com While this highlights the importance of assessing renal safety, there is a lack of published non-human studies specifically investigating the renal toxicity mechanisms of this compound.
Future Directions and Emerging Research Avenues for 2 Hydroxyalmotriptan
Exploration of Novel Biological Activities of Hydroxylated Metabolites
While the primary metabolites of almotriptan (B1666892) have been generally classified as inactive, a more in-depth investigation into the biological profile of 2-Hydroxyalmotriptan is warranted. researchgate.netnih.gov The assumption of inactivity is often based on the absence of the parent drug's primary pharmacological effect. However, metabolites can possess their own unique biological activities, which may be subtle or differ entirely from the parent compound.
Future research should systematically evaluate the pharmacological profile of this compound. A primary area of investigation would be its affinity for a broad panel of receptors, including various serotonin (B10506) receptor subtypes beyond 5-HT1B/1D. Even weak affinities for other receptors, such as 5-HT1A, 5-HT7, or others, could have physiological implications, especially with chronic exposure. rxlist.com Furthermore, assessing its activity at other receptor systems, such as adrenergic or dopamine (B1211576) receptors, could reveal unexpected off-target effects. rxlist.com
Functional assays should extend beyond simple binding studies to explore potential agonist, antagonist, or modulatory effects of this compound on these receptors. It is also conceivable that this hydroxylated metabolite could interact with drug-metabolizing enzymes or drug transporters, potentially influencing the pharmacokinetics of co-administered drugs. In vitro studies using human liver microsomes and hepatocytes could elucidate any inhibitory or inductive effects on CYP enzymes. researchgate.net
Application of Omics Technologies in Metabolite Research
The advent of "omics" technologies offers powerful tools to investigate the subtle biological effects of drug metabolites like this compound. These high-throughput methods can provide a comprehensive view of the molecular changes induced by a compound in a biological system. tandfonline.commdpi.com
Metabolomics , the large-scale study of small molecules, can be employed to create a detailed metabolic fingerprint of cells or organisms exposed to this compound. td2inc.comnih.gov This could reveal alterations in endogenous metabolic pathways that are not directly related to the parent drug's mechanism of action. For instance, a recent study using metabolomics to investigate the effects of a triptan on migraine attacks identified changes in cortisol and glutamine levels, suggesting broader metabolic impacts. researchgate.netresearchgate.netnih.gov Similar untargeted metabolomics approaches could uncover the metabolic signature of this compound. news-medical.net
Proteomics , the comprehensive analysis of proteins, can identify changes in protein expression or post-translational modifications in response to this compound. metwarebio.com This could highlight affected signaling pathways and potential protein targets that are not discernible through traditional pharmacological assays. Integrating proteomics with metabolomics data can provide a more holistic understanding of the metabolite's cellular impact, connecting changes in protein expression to alterations in metabolic function. nih.govmedrxiv.org
Development of Advanced Preclinical Models for Metabolite Studies
To bridge the gap between in vitro findings and in vivo relevance, the use of advanced preclinical models is crucial for studying drug metabolites.
Humanized mouse models , which express human drug-metabolizing enzymes, offer a more accurate representation of human drug metabolism compared to conventional mouse models. nih.govukri.orgbiomere.com Mice can be genetically engineered to express human CYP3A4 and CYP2D6, the key enzymes in the formation of this compound. nih.gov Utilizing such models would allow for the in vivo generation of this metabolite in a more physiologically relevant context, enabling the study of its pharmacokinetics and potential systemic effects. ghdiscoverycollaboratory.org
Organ-on-a-chip (OOC) technology is another promising avenue. These microfluidic devices contain human cells cultured in a way that mimics the structure and function of human organs, such as the liver, kidney, or even a gut-liver axis. mdpi.comfrontiersin.orgnih.govmdpi.com A liver-on-a-chip model could be used to study the formation of this compound from its parent compound and its subsequent effects on liver cells in a controlled human-relevant microenvironment. thno.org Multi-organ chips could further be used to investigate the distribution and effects of the metabolite on interconnected organ systems. mdpi.com
Bridging Preclinical Findings to Translational Hypotheses
The ultimate goal of exploring the biological landscape of this compound is to generate translational hypotheses that could have clinical implications. The integration of data from the aforementioned research avenues can form the basis for such hypotheses.
For example, if omics studies reveal that this compound consistently alters a specific metabolic pathway, this could lead to the formulation of a hypothesis about its potential role in certain metabolic conditions or its contribution to inter-individual variability in drug response. Advanced preclinical models can then be used to test these hypotheses in a more complex biological system. wisc.edu
Q & A
Basic Research Questions
Q. What are the primary analytical methods for characterizing 2-Hydroxyalmotriptan in research settings?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for quantitative analysis, complemented by nuclear magnetic resonance (NMR) for structural confirmation. Ensure compliance with regulatory guidelines (e.g., USP, EMA) by validating methods for specificity, linearity, and accuracy .
- Key Data : Molecular formula (C₁₇H₂₅N₃O₃S), molecular weight (351.46 g/mol), and SMILES notation (OC(N1)=C(CCN(C)C)C2=C1C=CC(CS(=O)(N3CCCC3)=O)=C2) are critical for spectral matching .
Q. How can researchers ensure the reproducibility of this compound synthesis?
- Methodology : Document reaction conditions (temperature, catalysts, solvents) in detail and cross-validate with peer protocols. Include purity assessments (e.g., ≥95% by HPLC) and characterization data (¹H/¹³C NMR, IR) in supplementary materials to enable replication .
- Data Contradiction Analysis : Compare yields and impurity profiles across batches to identify inconsistencies in starting materials or reaction kinetics .
Q. What regulatory frameworks govern the use of this compound in drug development research?
- Methodology : Align analytical workflows with ICH Q2(R1) guidelines for method validation. Reference pharmacopeial standards (e.g., USP monographs) for impurity quantification in Almotriptan-related studies .
Advanced Research Questions
Q. How do metabolic pathways of this compound influence its pharmacokinetic profiling?
- Methodology : Conduct in vitro hepatic microsomal assays to identify phase I/II metabolites. Use tandem mass spectrometry (MS/MS) for structural elucidation and compare results with in vivo pharmacokinetic data to resolve discrepancies in metabolite formation rates .
- Data Interpretation : Address contradictions between predicted and observed metabolite half-lives by evaluating enzyme kinetics (e.g., CYP450 isoforms) .
Q. What strategies optimize the stability of this compound under stress conditions?
- Methodology : Perform forced degradation studies (acid/base hydrolysis, thermal stress, photolysis) and monitor degradation products via stability-indicating HPLC. Use Arrhenius equation modeling to predict shelf-life under varying storage conditions .
- Advanced Analysis : Apply multivariate statistics to differentiate degradation pathways and identify critical stability-limiting factors (e.g., pH sensitivity) .
Q. How can researchers validate novel analytical methods for this compound in complex matrices?
- Methodology : Design robustness tests using fractional factorial designs to assess method variables (e.g., column temperature, mobile phase pH). Validate selectivity against structurally related impurities (e.g., Almotriptan sulfoxide) via spike-recovery experiments .
- Conflict Resolution : Resolve false-positive/negative results by cross-validating with orthogonal techniques (e.g., differential scanning calorimetry for polymorphic forms) .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for interpreting contradictory data in this compound studies?
- Methodology : Employ meta-analysis to reconcile conflicting results across studies. Use sensitivity analysis to identify outliers or confounding variables (e.g., batch-to-batch variability in synthesis) .
- Example : If bioavailability studies conflict, assess differences in experimental models (e.g., animal vs. human hepatocytes) using Bayesian hierarchical models .
Q. How to design a study investigating this compound’s role in serotonin receptor binding?
- Methodology : Use radioligand displacement assays with 5-HT receptor subtypes. Include positive/negative controls (e.g., Almotriptan) and report IC₅₀ values with 95% confidence intervals .
- Advanced Design : Apply computational docking simulations to predict binding affinities and validate with isothermal titration calorimetry (ITC) .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
